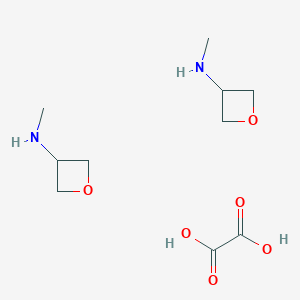

bis(N-methyloxetan-3-amine), oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of similar complex molecules often involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular structure. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine has been highlighted as a stable methanimine synthon, facilitating [2 + 2] cycloadditions with ketenes to produce β-lactams in a single step, demonstrating a methodological approach to constructing complex amine-containing compounds (Palomo et al., 1997). Similarly, the synthesis of N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide provides a detailed reaction pathway involving acylation, nitration, azidation, and pyrolysis-denitrogenation, underlining the complexity and precision required in synthesizing specific amine-oxalic acid compounds (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds is pivotal in determining their reactivity and physical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to elucidate the structure. For example, bis(μ-oxo)dirhenium complexes have been characterized using these methods, providing insight into their centrosymmetric structure and mixed-valence states (Sugimoto et al., 1996). Such structural analyses are crucial for understanding the behavior of bis(N-methyloxetan-3-amine), oxalic acid at a molecular level.

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like bis(N-methyloxetan-3-amine), oxalic acid can be inferred from related studies. The catalytic activity of 2,4-Bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines highlights the potential reactivity pathways that could be relevant for synthesizing or modifying similar compounds (Wang et al., 2018).

Scientific Research Applications

Synthesis and Chemical Reactions

Aminolysis of Bis-Imidoylchlorides : Research shows that bis-imidoylchlorides derived from oxalic acid react with both aromatic and aliphatic amines. Primary aromatic amines require thermal activation, while aliphatic amines react at room temperature to yield amidines (Lindauer et al., 1995).

Copper-Catalyzed Aryl Amination : Oxalic diamides are effective ligands in copper-catalyzed aryl amination, particularly with less reactive (hetero)aryl chlorides. This process is significant for producing a range of (hetero)aryl amines (Zhou et al., 2015).

Synthesis of Azidomethyl-Substituted Oxetanes : Synthesis methods have been developed for compounds like 3,3-Bis(azidomethyl)oxetane, with applications in copolymerization and possibly in materials science (Mukhametshin et al., 2017).

Catalysis and Organic Chemistry

- Ligands for Copper-Catalyzed CN Coupling Reactions : N2,N2′-Disubstituted oxalic acid bishydrazides are novel ligands that facilitate copper-catalyzed Ullmann-type CN coupling reactions in water. This has broad implications in organic synthesis (Meng et al., 2011).

Biochemistry and Medicinal Chemistry

- Stabilization of Dicopper(III) Bis(μ-oxo) Species : Primary amines have been used to stabilize dicopper(III) bis(μ-oxo) complexes, offering insights into potential roles of such ligation in enzymes like particulate methane monooxygenase (Citek et al., 2014).

Material Science

- Epoxy Resins Characterization : Phosphorus-containing epoxy resins have been synthesized and characterized, showing significant increases in char residue with increased phosphorus content, indicating potential applications in fire retardant materials (Jain et al., 2002).

properties

IUPAC Name |

N-methyloxetan-3-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO.C2H2O4/c2*1-5-4-2-6-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZKPXLWYDLYFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1.CNC1COC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(N-methyloxetan-3-amine), oxalic acid | |

CAS RN |

2138113-13-8 |

Source

|

| Record name | bis(N-methyloxetan-3-amine); oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)